molecular formula C15H13NO3 B2449648 2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 6914-97-2

2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B2449648
CAS RN: 6914-97-2
M. Wt: 255.273
InChI Key: KNOPSCVGIXLTNF-UHFFFAOYSA-N
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Patent
US04077958

Procedure details

Following the procedure of example 1(a) and (b) but substituting 3-aminopropanol for the ethanolamine in part (a) one obtains 2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3(2H)-dione, 4-methylbenzenesulfonate ester.
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][OH:5].C(CN)O.OCCN1[C:22](=[O:23])[C:21]2[CH:24]=[CH:25][CH:26]=[C:19]3[C:20]=2[C:15](=[CH:16][CH:17]=[CH:18]3)[C:14]1=[O:27]>>[OH:5][CH2:4][CH2:3][CH2:2][N:1]1[C:14](=[O:27])[C:15]2[CH:16]=[CH:17][CH:18]=[C:19]3[C:20]=2[C:21](=[CH:24][CH:25]=[CH:26]3)[C:22]1=[O:23]

Inputs

Step One
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)CN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN1C(C2=CC=CC=3C2=C(C1=O)C=CC3)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCCN1C(C2=CC=CC=3C2=C(C1=O)C=CC3)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.